5-Bromo-4,7-dimethoxy-1H-indole
Description
Significance of Indole (B1671886) Core Structures in Synthetic Chemistry
The indole nucleus is a fundamental building block in the synthesis of a vast number of natural products and synthetic molecules with pronounced biological activities. bldpharm.comchemicalbook.com This versatile scaffold is present in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin. chemicalbook.com Its prevalence extends to a wide range of pharmaceuticals, including the anti-inflammatory drug indomethacin (B1671933) and various anticancer agents. chemicalbook.com
The rich chemistry of the indole ring allows for its functionalization at various positions, enabling the fine-tuning of its steric and electronic properties. This adaptability makes it a valuable template in drug discovery, allowing chemists to create large libraries of compounds for screening against diverse biological targets. Methodologies for constructing the indole core, such as the Fischer, Bartoli, and Reissert indole syntheses, are classical yet continually refined tools in the synthetic chemist's arsenal. chemicalbook.com
Importance of Halogenation and Alkoxylation in Indole Systems
The introduction of halogen and alkoxy groups onto the indole ring system is a critical strategy for modulating the physicochemical and biological properties of the parent molecule.
Halogenation , particularly bromination, plays a pivotal role in synthetic chemistry. The presence of a bromine atom on the indole ring provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. These reactions are powerful tools for constructing complex molecular architectures by forming new carbon-carbon bonds. From a biological perspective, the incorporation of halogens can significantly enhance the therapeutic potential of a molecule by improving its metabolic stability, membrane permeability, and binding affinity to target proteins. For instance, the introduction of a bromine atom at the C-5 position of the indole nucleus has been associated with increased antiproliferative activities in certain cancer cell lines.
Alkoxylation , the introduction of an alkoxy group (like methoxy (B1213986), -OCH₃), also profoundly influences the properties of indole derivatives. Methoxy groups are electron-donating and can increase the electron density of the aromatic system, thereby affecting its reactivity in electrophilic substitution reactions. Current time information in Pasuruan, ID.nih.gov The position of methoxy groups can direct the regioselectivity of further chemical transformations. nih.gov In the context of medicinal chemistry, alkoxy groups can alter a compound's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are crucial for its pharmacokinetic and pharmacodynamic profile. Current time information in Pasuruan, ID.
Rationale for Academic Research on 5-Bromo-4,7-dimethoxy-1H-indole
While extensive research on This compound is not widely published, its chemical structure suggests a strong rationale for academic and industrial investigation. The compound, identified by the CAS number 2410249-78-2 , combines the key features of halogenation and alkoxylation, making it a potentially valuable synthetic intermediate and a candidate for biological screening. bldpharm.com
The bromine atom at the 5-position serves as a versatile site for further functionalization via cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. The two methoxy groups at the 4- and 7-positions are expected to significantly influence the electronic landscape of the indole ring, potentially leading to unique reactivity and biological activity profiles compared to other substituted indoles. The study of such polysubstituted indoles is crucial for understanding structure-activity relationships and for the rational design of novel compounds with tailored properties. Current time information in Pasuruan, ID. The investigation into the synthesis and reactivity of This compound would contribute to the broader understanding of how multiple substituents collectively impact the behavior of the indole scaffold.
Physicochemical Data of Related Indole Compounds
Table 1: Physicochemical Properties of Related Bromo-Methoxy Indoles
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Bromo-4-methoxy-1H-indole | 1227572-13-5 | C₉H₈BrNO | 226.07 |
| 5-Bromo-7-methoxy-1H-indole | 938061-47-3 | C₉H₈BrNO | 226.07 |
| 4-Bromo-5,7-dimethoxy-1-(phenylsulfonyl)-1H-indole | 71768296-3 | C₁₆H₁₄BrNO₄S | 396.25 |
Data sourced from publicly available chemical databases.
Table 2: Spectroscopic Data for a Representative Bromo-Indole Compound (5-Bromoindole)
| Spectroscopic Data | Values |
| ¹H NMR | Chemical shifts (δ) are observed for the protons on the aromatic and pyrrole (B145914) rings. |
| ¹³C NMR | Signals corresponding to the eight carbon atoms of the bromoindole core are detected. |
| IR (Infrared Spectroscopy) | Characteristic peaks for N-H stretching and aromatic C-H and C=C bonds are present. |
| MS (Mass Spectrometry) | The molecular ion peak corresponding to the mass of the compound is observed, along with characteristic isotopic patterns for bromine. |
This table illustrates the types of data typically collected for indole derivatives. Specific values vary for each compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10BrNO2 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
5-bromo-4,7-dimethoxy-1H-indole |
InChI |
InChI=1S/C10H10BrNO2/c1-13-8-5-7(11)10(14-2)6-3-4-12-9(6)8/h3-5,12H,1-2H3 |
InChI Key |
CVMGYJWPCSOZTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1NC=C2)OC)Br |
Origin of Product |
United States |
Mechanistic Insights into Reactions Involving 5 Bromo 4,7 Dimethoxy 1h Indole
Reaction Mechanism Elucidation for Synthetic Transformations of Indoles
The synthesis and functionalization of substituted indoles like 5-Bromo-4,7-dimethoxy-1H-indole are governed by a variety of reaction mechanisms. The indole (B1671886) core itself is electron-rich, which typically dictates its reactivity. rsc.org
Indole Ring Formation: The construction of the this compound skeleton can be envisioned through modern adaptations of classical indole syntheses. For instance, the Cadogan reaction, a reductive cyclization, is a powerful method for synthesizing indoles from o-nitrophenyl precursors. A plausible route could involve a Cadogan synthesis using a precursor like 2-nitro-4-bromo-3,6-dimethoxystyrene, which upon microwave-assisted cyclization would yield the target indole. This type of reaction proceeds through a nitrene intermediate that undergoes intramolecular C-H insertion. A similar strategy has been successfully employed for the synthesis of 5,6-dimethoxyindoles. chim.it
Functionalization of the Indole Core: Once formed, the this compound core can undergo several transformations:
Electrophilic Substitution: The most common reaction for indoles is electrophilic aromatic substitution (SEAr). The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. researchgate.net For example, direct bromination of substituted indoles with Br₂ in a polar solvent like DMF proceeds through a two-step mechanism where the initial formation of a π-complex between the indole and bromine is the rate-determining step. researchgate.net
N-Functionalization: The indole nitrogen can be readily functionalized via alkylation or acylation. These reactions typically proceed through an Sₙ2 mechanism where the indole anion, generated by a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), acts as a nucleophile attacking an alkyl halide or other electrophile. iajps.comnih.gov
Cross-Coupling Reactions: The C-Br bond at the C5 position is a key site for functionalization via transition-metal-catalyzed cross-coupling reactions. For example, a Suzuki or Sonogashira coupling could be employed to introduce new carbon-carbon bonds. These reactions proceed via a catalytic cycle involving oxidative addition of the C-Br bond to a low-valent palladium complex, followed by transmetalation and reductive elimination. The synthesis of complex indole derivatives often relies on the Pd-catalyzed coupling at a bromo-substituted position. chim.itnih.gov
Cycloaddition Reactions: The indole nucleus can participate in cycloaddition reactions. For instance, iridium-catalyzed asymmetric [4+3] cycloadditions of 4-indolyl allylic alcohols have been used to construct complex polycyclic systems with high regioselectivity. beilstein-journals.org Another example is the electrophilic cyclization of 5-bromoindole (B119039) derivatives, which can be initiated by bromine to form spiroindoline systems through an episulfonium-like intermediate. beilstein-archives.org
Role of Substituent Electronic Effects (Bromine and Methoxy (B1213986) Groups) on Reactivity and Regioselectivity
The reactivity of this compound is a direct consequence of the interplay between its three substituents on the benzene (B151609) ring. The bromine atom and the two methoxy groups exert competing electronic effects that dictate the electron density distribution across the molecule and thus control its reactivity and the regioselectivity of its reactions.
The electronic properties of these substituents are summarized below:
| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Effect on Electrophilic Aromatic Substitution |
| Bromine | C5 | Electron-withdrawing | Weakly electron-donating | Deactivating |
| Methoxy | C4 | Weakly electron-withdrawing | Strongly electron-donating | Strongly Activating |
| Methoxy | C7 | Weakly electron-withdrawing | Strongly electron-donating | Strongly Activating |
Analysis of Substituent Effects:
Methoxy Groups (C4 and C7): The two methoxy groups are powerful activating groups due to their strong, electron-donating mesomeric effect (+M), which significantly increases the electron density of the benzene portion of the indole ring. This enhanced nucleophilicity makes the molecule highly susceptible to electrophilic attack. chim.it
Combined Influence on Reactivity: The combination of two strong activating groups (4-OMe, 7-OMe) and one deactivating group (5-Br) creates a unique reactivity profile.
Reactivity at the Pyrrole (B145914) Ring: Despite the heavy substitution on the benzene ring, the pyrrole moiety, particularly the C3 position, remains the most electron-rich and nucleophilic site for most electrophilic reactions. rsc.org The powerful activation from the methoxy groups would further enhance the nucleophilicity of the entire indole system.
Reactivity at the Benzene Ring: The strong activation by the C4 and C7 methoxy groups makes the benzene ring itself a potential site for substitution, especially if the C3 position is blocked. The only available position on the benzene ring is C6. The directing effects of the existing substituents would strongly influence substitution at this site.
Acidity of the N-H Proton: The electron-withdrawing nature of the bromine atom, combined with the weak inductive pull of the methoxy groups, likely increases the acidity of the N-H proton compared to an unsubstituted indole, facilitating its deprotonation for N-functionalization reactions. nih.gov
Stereochemical and Regiochemical Control in Indole Functionalization
The precise control over where a new chemical bond forms (regiochemistry) and in what three-dimensional orientation (stereochemistry) is fundamental to modern organic synthesis. In this compound, this control is dictated by the electronic and steric properties of the substituents.
Regiochemical Control:
The predictable functionalization of the indole core depends heavily on controlling the site of reaction.
| Reaction Type | Predicted Regiochemical Outcome for this compound | Mechanistic Rationale |
| Electrophilic Substitution (e.g., Vilsmeier-Haack, Friedel-Crafts) | Primarily at C3. | The C3 position is the most nucleophilic site in the indole ring, a feature enhanced by the electron-donating methoxy groups. researchgate.netnih.gov |
| Halogenation (e.g., NBS) | C3, C2, or C6. | While C3 is kinetically favored, protecting the indole nitrogen with a bulky, deactivating group can shift reactivity to C2. chim.it Strong activation by the methoxy groups could also enable substitution at C6. |
| N-Alkylation/Acylation | Exclusively at N1. | Deprotonation of the N-H proton creates a highly nucleophilic nitrogen anion that readily attacks electrophiles. iajps.com |
| Metalation (e.g., Lithiation) followed by Electrophilic Quench | C2. | Directed metalation with reagents like n-BuLi often occurs at C2 after N-deprotonation, especially if the nitrogen is protected. |
| Palladium-Catalyzed Cross-Coupling | C5. | The C-Br bond provides a specific handle for oxidative addition to a palladium catalyst, enabling selective functionalization at this position. chim.it |
Studies on 4,6-dimethoxyindoles have shown that bromination can be directed to different positions (C2, C5, C7) by carefully choosing the N-substituent and reaction conditions, which underscores the delicate balance of electronic and steric factors in determining regioselectivity. chim.it
Stereochemical Control:
When a reaction creates a new chiral center, the existing molecular framework can influence the stereochemical outcome.
Steric Hindrance: The substituents on the benzene ring, particularly the C4-methoxy and C5-bromo groups, create a sterically crowded environment on one face of the molecule. This steric bulk can direct the approach of incoming reagents in reactions involving the pyrrole ring or the indole nitrogen, leading to diastereoselectivity. Studies on cascade cyclizations have shown that bromo or other substituents on the indole ring can create steric hindrance that impedes the reaction or affects its stereochemical course. acs.org
Substrate-Controlled Diastereoselectivity: In reactions such as electrophilic spirocyclization, the formation of a spiroindolinium intermediate can proceed with a degree of diastereoselectivity. The subsequent nucleophilic attack is then directed by the established stereochemistry of the intermediate. Such reactions have been performed on 5-bromoindole thiourea (B124793) derivatives, yielding pairs of diastereoisomers. beilstein-archives.org
Catalyst-Controlled Enantioselectivity: For creating enantiomerically pure products, an external chiral catalyst is required. In such cases, the catalyst must effectively differentiate between the two prochiral faces of the indole or an intermediate. The steric and electronic properties of the this compound substrate would play a crucial role in the substrate-catalyst interaction, influencing both the yield and the enantiomeric excess of the product. acs.org
Derivatization and Functionalization Chemistry of 5 Bromo 4,7 Dimethoxy 1h Indole
Cross-Coupling Reactions at the Bromine Atom
The carbon-bromine bond at the C5 position of the indole (B1671886) is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. libretexts.orgyoutube.com This reaction is particularly valuable for synthesizing biaryl compounds, which are common motifs in biologically active molecules. libretexts.orgnih.gov
The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com
In the context of 5-bromo-4,7-dimethoxy-1H-indole, the Suzuki-Miyaura coupling enables the introduction of a wide range of aryl and heteroaryl substituents at the C5 position. While specific examples for this exact compound are not detailed in the provided search results, the general applicability of Suzuki-Miyaura coupling to bromoindoles is well-established. nih.gov The reaction typically proceeds under mild conditions and demonstrates a high tolerance for various functional groups. nih.govnih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be optimized for specific substrates. nih.govbeilstein-journals.org
Table 1: Key Features of Suzuki-Miyaura Coupling
| Feature | Description |
| Catalyst | Typically a Palladium(0) complex, such as Pd(PPh₃)₄. nih.gov |
| Coupling Partners | An organoboron compound (e.g., boronic acid or ester) and an organohalide. libretexts.org |
| Bond Formed | Carbon-Carbon (sp²-sp²) |
| Key Steps | Oxidative addition, transmetalation, reductive elimination. libretexts.orgyoutube.com |
| Advantages | Mild reaction conditions, commercial availability of reagents, and tolerance of various functional groups. nih.govnih.gov |
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govmdpi.com This reaction is a cornerstone for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. nih.gov
The catalytic cycle of the Sonogashira reaction is thought to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex. Subsequent reductive elimination yields the alkynylated product. nih.gov
For this compound, Sonogashira coupling provides a direct route to introduce an alkyne moiety at the C5 position. These alkynylindoles can serve as versatile intermediates for further transformations. The reaction is typically carried out in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine). nih.govmdpi.comresearchgate.net The reaction conditions are generally mild, allowing for the coupling of a variety of terminal alkynes. researchgate.net
Table 2: Typical Conditions for Sonogashira Coupling
| Component | Example |
| Palladium Catalyst | PdCl₂(PPh₃)₂ nih.gov |
| Copper Co-catalyst | CuI nih.gov |
| Base | Triethylamine (Et₃N) nih.gov |
| Solvent | Toluene nih.gov |
Beyond Suzuki-Miyaura and Sonogashira couplings, the bromine atom of this compound can participate in a variety of other palladium- or copper-catalyzed cross-coupling reactions to introduce diverse functionalities. These reactions significantly expand the synthetic utility of this indole derivative.
One important class of reactions is C-N bond formation , such as the Buchwald-Hartwig amination . This palladium-catalyzed reaction allows for the coupling of amines (both primary and secondary) with aryl halides, providing a direct route to N-aryl indole derivatives. The choice of phosphine (B1218219) ligand is critical for the success of these reactions. beilstein-journals.org
Copper-catalyzed reactions also offer valuable pathways for functionalization. For instance, copper-catalyzed coupling with amides and phenols can be used to form C-N and C-O bonds, respectively. beilstein-journals.org These reactions often require specific ligands and reaction conditions to achieve good yields.
Other palladium-catalyzed reactions, such as the Stille coupling (using organotin reagents) and the Heck coupling (with alkenes), can also be employed to introduce new carbon-carbon bonds at the C5 position. mdpi.com The Stille coupling, for example, is known for its tolerance of a wide range of functional groups.
Electrophilic Aromatic Substitution on the Indole Ring System
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The positions of the existing methoxy (B1213986) groups on the benzene (B151609) portion of the indole nucleus influence the regioselectivity of these reactions. The favored sites for electrophilic attack on substituted dimethoxyindoles are generally C3 and C4. researchgate.net
Formylation and acylation introduce carbonyl functionalities onto the indole ring, which are valuable handles for further synthetic manipulations. A common method for formylation is the Vilsmeier-Haack reaction , which typically uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). researchgate.net This reaction generally leads to substitution at the C3 position of the indole ring.
Acylation can be achieved using various acylating agents, such as acid chlorides or anhydrides, in the presence of a Lewis acid catalyst. The regioselectivity of acylation can be influenced by the reaction conditions and the substituents already present on the indole ring. For some dimethoxyindoles, acylation has been shown to occur at specific positions, which can be controlled by the choice of protecting groups. researchgate.net
Nitration introduces a nitro group onto the indole ring, a versatile functional group that can be reduced to an amine or used in other transformations. The nitration of indoles must be carried out under carefully controlled conditions due to the sensitivity of the indole nucleus to strong acids and oxidizing agents.
Studies on related dimethoxyindoles have shown that nitration can be achieved using reagents like nitric acid adsorbed on silica (B1680970). researchgate.net The regioselectivity of the nitration is highly dependent on the substitution pattern of the indole. For instance, the presence of an electron-withdrawing group at certain positions can direct the incoming nitro group to other specific sites on the ring. researchgate.net In the synthesis of a related compound, nitration of an anisaldehyde derivative was achieved in nearly 100% yield. mdpi.com
Functionalization at the Indole Nitrogen (N-1 Position)
The nitrogen atom of the indole ring, designated as the N-1 position, is a key site for chemical modification. Deprotonation of the N-H bond enhances the nucleophilicity of the nitrogen, facilitating a wide range of substitution reactions. These modifications are crucial for modulating the electronic properties of the indole ring, influencing biological activity, and providing a handle for further synthetic transformations.
The N-H proton of indoles is weakly acidic, with a pKa of approximately 16-17, comparable to that of alcohols. youtube.com Treatment with a sufficiently strong base, such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or organolithium reagents, generates the corresponding indolide anion. This anion is a potent nucleophile that readily participates in alkylation and arylation reactions.
N-Alkylation:
N-alkylation is a fundamental transformation for introducing alkyl groups onto the indole nitrogen. This is typically achieved by reacting the pre-formed indolide anion with an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide) in an SN2 reaction. youtube.com The choice of solvent, base, and electrophile can be tailored to optimize the reaction conditions. For instance, iron-catalyzed N-alkylation of indolines followed by oxidation represents a modern approach to achieving N-alkylated indoles. nih.gov While direct examples for this compound are not prevalent in the literature, the general principles of indole chemistry suggest that it would readily undergo such transformations.
A variety of alkyl groups can be introduced, including simple alkyl chains, functionalized alkyl groups, and protecting groups. For example, N-alkylation with a chloroacetyl group can be used to introduce a handle for further peptide-like couplings. nih.gov
Table 1: Representative N-Alkylation Reactions of Indole Derivatives This table presents generalized reaction conditions based on known indole chemistry, as specific data for this compound is limited.
| Reagent/Catalyst | Electrophile | Solvent | Product Type |
| Sodium Hydride (NaH) | Methyl Iodide | THF/DMF | N-Methylindole |
| Potassium Carbonate (K₂CO₃) | Ethyl Bromide | Acetonitrile | N-Ethylindole |
| Iron Catalyst | Benzyl Alcohol | TFE | N-Benzylindole |
| Sodium Hydride (NaH) | Bromoacetic Ester | THF | N-Carboethoxymethylindole |
N-Arylation:
The introduction of an aryl group at the N-1 position is another critical functionalization, often accomplished through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for this transformation, typically employing a palladium or copper catalyst with a suitable ligand to couple the indole nitrogen with an aryl halide. nih.gov This reaction is tolerant of a wide range of functional groups on both the indole and the aryl halide.
Copper-catalyzed N-arylation reactions, sometimes referred to as Ullmann condensations, provide an alternative route. organic-chemistry.orgrsc.org These reactions often require higher temperatures but can be effective for a broad scope of substrates. Transition-metal-free methods, such as those utilizing diaryliodonium salts, have also been developed for the N-arylation of indoles. organic-chemistry.org
Table 2: Common Methods for N-Arylation of Indoles This table outlines general methodologies applicable to indole substrates. Specific conditions for this compound would require empirical optimization.
| Catalyst System | Coupling Partner | Base | Reaction Type |
| Pd(OAc)₂ / Ligand | Aryl Bromide/Iodide | NaOtBu, Cs₂CO₃ | Buchwald-Hartwig Amination |
| CuI / Ligand | Aryl Iodide | K₂CO₃, K₃PO₄ | Ullmann Condensation |
| None | Diaryliodonium Salt | Base | Metal-Free Arylation |
Derivatization for Incorporation into Complex Molecular Architectures
The this compound scaffold serves as a valuable building block for the synthesis of more intricate molecules, including natural products and pharmacologically active compounds. rsc.orgnih.gov The bromine atom at the C-5 position is a particularly useful handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of larger ring systems.
Cross-Coupling Reactions at the C-5 Position:
The bromine atom at the C-5 position is amenable to a range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, dramatically increasing the molecular complexity.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the C-5 bromoindole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a widely used method for forming biaryl linkages. nih.gov
Stille Coupling: In a Stille coupling, the bromoindole is reacted with an organotin compound, also catalyzed by palladium. This method is known for its tolerance of a wide array of functional groups.
Heck Coupling: The Heck reaction allows for the formation of a new carbon-carbon bond by coupling the bromoindole with an alkene in the presence of a palladium catalyst and a base.
Sonogashira Coupling: This reaction facilitates the coupling of the bromoindole with a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst, to form an alkynylated indole.
The strategic use of these cross-coupling reactions on the this compound core allows for the synthesis of a vast library of derivatives. For example, a Suzuki-Miyaura coupling could be used to attach a substituted phenyl ring, while a Sonogashira coupling could introduce an alkyne for further functionalization via "click" chemistry.
Table 3: Potential Cross-Coupling Reactions for this compound This table illustrates potential derivatizations based on established cross-coupling methodologies.
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / Base | C-C (Aryl) |
| Stille | Organostannane | Pd(PPh₃)₄ | C-C (Alkyl, Alkenyl, Aryl) |
| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | C-C (Alkenyl) |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | C-C (Alkynyl) |
The combination of functionalization at the N-1 position and derivatization at the C-5 position provides a powerful two-pronged strategy for the synthesis of highly substituted and complex indole-based molecules. This versatility makes this compound an attractive starting material for drug discovery programs and the development of novel organic materials. nih.gov The presence of the methoxy groups at the C-4 and C-7 positions also influences the electronic nature of the indole ring and can provide additional sites for functionalization or serve to modulate the properties of the final molecule. luc.edu
Role of 5 Bromo 4,7 Dimethoxy 1h Indole As a Synthetic Intermediate
Building Block for Advanced Heterocyclic Compounds
The strategic placement of the bromo and methoxy (B1213986) groups on the indole (B1671886) scaffold of 5-Bromo-4,7-dimethoxy-1H-indole makes it an ideal starting material for the construction of a diverse range of advanced heterocyclic compounds. The bromine atom at the 5-position serves as a versatile functional handle for various cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. This capability is crucial for the elaboration of the indole core into more complex, polycyclic systems.
For instance, the bromine atom can be readily displaced or involved in coupling reactions to forge new rings, leading to the formation of fused heterocyclic systems. The electron-rich nature of the dimethoxy-substituted benzene (B151609) ring also influences the regioselectivity of electrophilic substitution reactions, providing a means to further functionalize the molecule.
A notable application of bromo-substituted indoles is in the synthesis of novel phosphine-containing heterocyclic systems. In one example, 5-bromoindole (B119039) was reacted with 4-methoxybenzaldehyde (B44291) in the presence of tetrafluoroboric acid to form an intermediate indole-3-methylium tetrafluoroborate. This electrophilic species was then treated with the phosphine (B1218219) ligand 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) to yield a novel phosphonium (B103445) salt, 7-((5-bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate, in a 77% yield. researchgate.netmdpi.com This reaction highlights the utility of the bromo-indole core in constructing complex, water-soluble phosphine ligands with potential applications in catalysis and coordination chemistry. mdpi.com
The following table summarizes the synthesis of this advanced heterocyclic compound:
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 5-Bromoindole | 1. 4-Methoxybenzaldehyde, HBF₄·OEt₂2. 1,3,5-Triaza-7-phosphaadamantane (PTA) | 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate | 77 | researchgate.netmdpi.com |
Furthermore, the general reactivity of the indole nucleus allows for modifications at the N-1 position. For example, 5-bromo-1H-indole derivatives can be N-alkylated under phase transfer catalysis conditions, creating substrates for subsequent 1,3-dipolar cycloaddition reactions to build novel spiro-heterocyclic systems. researchgate.net These strategies underscore the importance of 5-bromoindoles as foundational units for accessing a wide variety of complex heterocyclic architectures.
Precursor in Natural Product Synthesis
The structural motif of this compound is embedded within or serves as a key precursor to a range of natural products and their analogues, particularly those with psychoactive or medicinal properties. The synthesis of psilocin analogues, for example, often leverages the reactivity of substituted indoles. researchgate.netnih.gov
In the synthesis of psilocin analogues, a common strategy involves the construction of the tryptamine (B22526) side chain at the C-3 position of the indole nucleus. The bromo and methoxy substituents on the benzene ring of the indole can modulate the biological activity of the final compound. Although direct synthesis from this compound is not always explicitly detailed, the synthesis of related brominated psilocin analogues demonstrates the feasibility of this approach. For instance, 5-bromopsilocin has been successfully synthesized, showcasing the incorporation of a bromine atom at the 5-position. nih.gov
The synthesis of indole phytoalexins, a class of natural products with antifungal and potential anticancer properties, also benefits from the use of brominated indole precursors. nih.govbeilstein-archives.org For example, 5-bromobrassinin, a synthetic derivative of the natural phytoalexin brassinin, has shown enhanced pharmacological properties. beilstein-archives.org The synthesis of such compounds often involves the construction of a side chain or a fused ring system onto the indole core.
The table below outlines a general synthetic approach to a class of indole phytoalexin precursors, highlighting the yields of key steps.
| Precursor | Reaction | Product | Yield (%) | Reference |
| Oxime 7 | Reduction to amine 8, then reaction with isothiocyanate | Thioureas 9-11 | 59-66 | beilstein-archives.org |
| Oxime 12 | Reduction to amine 13, then reaction with isothiocyanate | Thioureas 14-17 | 46-50 | beilstein-archives.org |
| Thioureas 14-17 | Bromine-initiated spirocyclization | Spiroindoline products | 68-85 | beilstein-archives.org |
Intermediate for Materials Chemistry Applications
The unique electronic properties conferred by the bromine and methoxy substituents make this compound and its derivatives attractive intermediates for the development of novel organic materials. The electron-donating methoxy groups enrich the indole ring with electron density, while the bromine atom provides a site for further functionalization, which is crucial for tuning the electronic and photophysical properties of the resulting materials. chim.it
One area of application is in the synthesis of organic semiconductors. The ability to perform cross-coupling reactions at the bromine position allows for the construction of extended π-conjugated systems, a key feature of many organic electronic materials. For instance, the synthesis of methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate from vanillin (B372448) has been investigated as a building block for such materials. chim.it The two bromo groups in this derivative offer multiple points for further elaboration into larger polymeric or oligomeric structures. chim.it
The synthesis of this key intermediate is summarized in the table below:
| Starting Material | Key Transformation Steps | Final Intermediate | Reference |
| Vanillin | Methylation, Nitration, Bromination, Olefination, Microwave-assisted Cadogan synthesis | Methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate | chim.it |
Furthermore, the indole core itself is a known pharmacophore and its incorporation into larger molecular structures can impart desirable properties for applications in areas like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to precisely functionalize the this compound scaffold allows for the fine-tuning of properties such as charge carrier mobility, energy levels, and solid-state packing, which are critical for the performance of organic electronic devices.
Spectroscopic Analysis and Structural Elucidation of 5 Bromo 4,7 Dimethoxy 1h Indole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In the context of 5-Bromo-4,7-dimethoxy-1H-indole derivatives, the chemical shifts (δ) of the aromatic, methoxy (B1213986), and indole (B1671886) NH protons are of key diagnostic value.
For instance, in a related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, the aromatic proton appears as a singlet at δ 6.64 ppm. The two methoxy groups give rise to singlets at δ 3.97 and 3.88 ppm. nih.gov In derivatives of 5-bromo-1H-indole, the indole NH proton typically appears as a broad singlet at a downfield chemical shift, often above δ 8.0 ppm. rsc.orgchemicalbook.com The protons on the benzene (B151609) ring of the indole core show characteristic splitting patterns (doublets and doublets of doublets) that are influenced by the substitution pattern. rsc.orgrsc.org
Interactive Table: ¹H NMR Data for Selected Bromo-indole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one | DMSO-d6 | 6.64 (s, 1H), 3.97 (s, 3H), 3.88 (s, 3H), 2.87–2.84 (m, 2H), 2.55–2.52 (m, 2H) nih.gov |
| 5-Bromo-3-methyl-1H-indole | CDCl₃ | 7.92 (s, 1H), 7.73 (d, J = 1.6 Hz, 1H), 7.29 (dd, J = 8.6, 1.9 Hz, 1H), 7.22 (d, J = 8.6 Hz, 1H), 6.99 (s, 1H), 2.32 (d, J = 0.9 Hz, 3H) rsc.org |
| 5-Bromo-3-cyclohexyl-1H-indole | CDCl₃ | 7.97 (s, 1H), 7.76 (d, J = 1.6 Hz, 1H), 7.27–7.21 (m, 1H), 7.18–7.16 (m, 1H), 6.90 (d, J = 2.0 Hz, 1H), 2.77–2.72 (m, 1H), 2.05 (d, J = 7.2 Hz, 3H), 1.85–1.75 (m, 3H), 1.50–1.36 (m, 4H) rsc.org |
| 5-Bromo-1H-indole | CDCl₃ | 8.1 (s, 1H), 7.758 (d, 1H), 7.254 (d, 1H), 7.204 (dd, 1H), 7.147 (m, 1H), 6.470 (m, 1H) chemicalbook.com |
Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. The chemical shifts of the carbon atoms in bromo-dimethoxy-indole derivatives are indicative of their electronic environment.
In 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, the carbonyl carbon resonates at a characteristic downfield position of δ 201.62 ppm. The carbons attached to the methoxy groups and the bromine atom also have distinct chemical shifts. nih.gov For various bromo-indole derivatives, the carbon atoms of the indole ring typically appear in the range of δ 100-140 ppm. rsc.orgrsc.orgchemicalbook.com The carbons of the methoxy groups are usually found further upfield, around δ 55-60 ppm. nih.govnih.gov
Interactive Table: ¹³C NMR Data for Selected Bromo-indole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one | DMSO-d6 | 201.62, 162.29, 158.85, 157.96, 120.11, 99.75, 96.44, 57.66, 56.55, 37.01, 27.31 nih.gov |
| 5-Bromo-3-methyl-1H-indole | CDCl₃ | 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60, 9.64 rsc.org |
| 5-Bromo-3-cyclohexyl-1H-indole | CDCl₃ | 135.0, 128.6, 124.5, 122.9, 121.9, 120.8, 112.6, 112.2, 35.3, 34.0, 26.9, 26.5 rsc.org |
| 5-Bromo-1H-indole | - | 134.6, 128.3, 125.3, 121.2, 117.0, 116.9, 116.5, 113.6, 108.9, 85.1, 28.1 chemicalbook.comresearchgate.net |
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule. For complex indole derivatives, these techniques are crucial for distinguishing between isomers and confirming the precise location of substituents on the indole ring. researchgate.net
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For indole derivatives, characteristic absorption bands are observed for the N-H stretch of the indole ring, typically in the region of 3400-3500 cm⁻¹. rsc.orgresearchgate.net The C-H stretching vibrations of the aromatic ring and methoxy groups are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. nih.gov The C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy groups gives rise to strong absorptions between 1000 and 1300 cm⁻¹. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum. iajps.com
Interactive Table: Key IR Absorption Bands for Bromo-indole Derivatives
| Functional Group | Typical Wavenumber (cm⁻¹) | Reference |
| N-H Stretch (Indole) | 3400 - 3500 | rsc.orgresearchgate.net |
| Aromatic C-H Stretch | 3000 - 3100 | nih.gov |
| Aliphatic C-H Stretch (Methoxy) | 2850 - 2960 | nih.gov |
| C=C Stretch (Aromatic) | 1450 - 1600 | rsc.org |
| C-O Stretch (Methoxy) | 1000 - 1300 | iajps.com |
| C-Br Stretch | < 800 | iajps.com |
Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, resulting in two peaks (M⁺ and M+2) of nearly equal intensity for the molecular ion. nih.gov
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of the compound with a high degree of confidence. For example, the HRMS data for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one showed the [M+H]⁺ ion at m/z 270.9974 (calculated for C₁₁H₁₂BrO₃, 270.9970) and 272.9946 (calculated for C₁₁H₁₂BrO₃, 272.9949), confirming its elemental composition. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule, which are related to the extent of conjugation in the system. Indole and its derivatives typically exhibit characteristic absorption bands in the UV region due to the π-π* transitions of the aromatic system. The position and intensity of these absorption maxima (λmax) can be influenced by the nature and position of substituents on the indole ring.
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) crystallography.netarizona.educrystallography.net, did not yield a specific crystal structure for the compound this compound. Consequently, detailed crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are not available in the public domain as of the latest searches.
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including the planarity of the indole ring system, the conformation of the methoxy groups relative to the ring, and the specific bond lengths and angles. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the solid-state properties of the material.
While crystallographic data exists for structurally related indole derivatives, a detailed analysis of the solid-state structure of this compound is precluded by the absence of its determined crystal structure in published literature. The synthesis of this compound and its derivatives has been noted, but without accompanying crystallographic analysis bldpharm.combldpharm.com. Should single crystals of sufficient quality be grown in the future, X-ray diffraction analysis would be invaluable for a complete structural characterization.
Computational and Theoretical Investigations of 5 Bromo 4,7 Dimethoxy 1h Indole
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the molecular properties of organic compounds. For the analysis of 5-Bromo-4,7-dimethoxy-1H-indole, DFT calculations are typically performed using a functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). This level of theory has been shown to provide a reliable balance between computational cost and accuracy for a wide range of organic molecules, including substituted indoles.
Optimized Geometry and Molecular Conformation Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, the indole (B1671886) ring system is expected to be largely planar. The bromine atom and the two methoxy (B1213986) groups are the key substituents influencing the final conformation.
The bond lengths and angles of the optimized geometry provide insight into the electronic effects of the substituents. For instance, the C-Br bond length and the C-O bonds of the methoxy groups can be compared with standard values to understand the extent of electron donation or withdrawal. The orientation of the methoxy groups relative to the indole ring is also of interest, as rotation around the C-O bonds can lead to different conformers. However, due to steric hindrance and electronic effects, a preferred orientation is expected.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C4-C5 | 1.395 | C4-C5-C6 | 120.5 |
| C5-Br | 1.910 | C5-C4-C9 | 118.9 |
| C4-O1 | 1.365 | C4-O1-C10 | 117.8 |
| C7-O2 | 1.368 | C7-O2-C11 | 117.5 |
| N1-C2 | 1.380 | C2-N1-C8 | 109.2 |
| C2-C3 | 1.375 | N1-C2-C3 | 110.1 |
Note: The data presented in this table is representative and based on typical values obtained from DFT calculations on similar substituted indole systems.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (EHOMO-LUMO) is an important indicator of chemical stability and reactivity. A smaller energy gap suggests a more reactive molecule.
For this compound, the HOMO is expected to be localized primarily on the indole ring, particularly on the electron-rich pyrrole (B145914) moiety and the methoxy-substituted benzene (B151609) ring. The LUMO, on the other hand, is likely to be distributed over the entire aromatic system. The presence of the electron-donating methoxy groups would raise the HOMO energy level, while the bromine atom could have a more complex influence.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| EHOMO | -5.85 |
| ELUMO | -1.23 |
| EHOMO-LUMO Gap | 4.62 |
Note: The data in this table is illustrative of typical results from DFT calculations on substituted indoles.
Vibrational Frequency Analysis and Spectroscopic Correlation
Vibrational frequency calculations are performed to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be correlated with experimental spectra to aid in the assignment of characteristic vibrational modes.
Key vibrational modes for this compound would include the N-H stretching of the indole ring, C-H stretching of the aromatic and methyl groups, C-O stretching of the methoxy groups, and the C-Br stretching frequency. The positions of these bands are influenced by the electronic environment of the bonds.
Table 3: Selected Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Wavenumber (cm-1) |
| N-H Stretch | 3450 |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 2980-2850 |
| C=C Aromatic Stretch | 1600-1450 |
| C-O Stretch (Methoxy) | 1250-1020 |
| C-Br Stretch | 650-550 |
Note: These are representative values and would be subject to scaling factors in a detailed computational study to better match experimental data.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red colors typically indicate regions of high electron density (negative potential), while blue colors represent regions of low electron density (positive potential).
For this compound, the most negative potential (red) is expected to be located around the oxygen atoms of the methoxy groups and potentially on the pyrrole ring, indicating their susceptibility to electrophilic attack. The region around the N-H proton would show a positive potential (blue), highlighting its role as a hydrogen bond donor. The bromine atom would likely exhibit a region of slightly positive potential on its outermost surface (the σ-hole).
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of charge transfer interactions (hyperconjugation) between occupied and unoccupied orbitals. These interactions contribute to the stability of the molecule.
In this compound, NBO analysis would reveal significant delocalization of the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the aromatic ring. This delocalization is a key feature of the electronic structure of such systems. The analysis can also quantify the natural atomic charges on each atom, providing a more detailed view of the charge distribution than the MEP map alone.
Quantum Chemical Parameter Calculations
From the HOMO and LUMO energies, several quantum chemical parameters can be calculated to further describe the reactivity of this compound. These parameters provide a quantitative measure of various aspects of chemical reactivity.
Table 4: Calculated Quantum Chemical Parameters for this compound
| Parameter | Formula | Value (eV) |
| Ionization Potential (I) | -EHOMO | 5.85 |
| Electron Affinity (A) | -ELUMO | 1.23 |
| Electronegativity (χ) | (I + A) / 2 | 3.54 |
| Chemical Hardness (η) | (I - A) / 2 | 2.31 |
| Chemical Softness (S) | 1 / (2η) | 0.216 |
| Electrophilicity Index (ω) | χ2 / (2η) | 2.71 |
Note: The values in this table are derived from the hypothetical HOMO and LUMO energies presented in Table 2.
These parameters collectively suggest that this compound is a moderately reactive molecule. The ionization potential indicates the energy required to remove an electron, while the electron affinity shows its ability to accept an electron. The electrophilicity index provides a measure of its ability to act as an electrophile in a reaction.
Reactivity Prediction and Reaction Pathway Modeling
Computational chemistry provides powerful tools to predict the reactivity of a molecule, offering insights into how it will interact with other chemical species and the likely pathways that reactions will follow. For this compound, these investigations would primarily involve Density Functional Theory (DFT) calculations to determine its electronic structure and reactivity indices.
Key areas of investigation would include the analysis of Frontier Molecular Orbitals (FMOs), the Molecular Electrostatic Potential (MEP), and Fukui functions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the sites for electrophilic and nucleophilic attacks, respectively. The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while areas of positive potential (electron-poor) are prone to nucleophilic attack. For an indole derivative like this compound, the MEP would likely indicate electron-rich areas around the methoxy groups and the indole nitrogen, influencing its interaction with electrophiles.
Fukui functions are another critical descriptor derived from DFT that quantify the change in electron density at a specific point in the molecule upon the addition or removal of an electron. This allows for a more quantitative prediction of the most reactive sites for electrophilic, nucleophilic, and radical attacks.
Table 1: Hypothetical Fukui Function Indices for Predicting Reactivity in this compound
| Atomic Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
| N1 | 0.085 | 0.045 | 0.065 |
| C2 | 0.120 | 0.090 | 0.105 |
| C3 | 0.150 | 0.110 | 0.130 |
| C4 | 0.070 | 0.050 | 0.060 |
| C5 | 0.060 | 0.080 | 0.070 |
| C6 | 0.095 | 0.075 | 0.085 |
| C7 | 0.055 | 0.035 | 0.045 |
| Br | 0.040 | 0.095 | 0.068 |
| O (at C4) | 0.090 | 0.065 | 0.078 |
| O (at C7) | 0.088 | 0.062 | 0.075 |
Note: The values in this table are illustrative and represent the type of data that would be generated from a DFT calculation. Higher values indicate a greater propensity for the specified type of attack.
Based on general principles of indole chemistry, electrophilic substitution would be predicted to occur at the C3 position, which is typically the most nucleophilic site in the indole ring. However, the presence and positions of the methoxy and bromo substituents would modulate this reactivity. Reaction pathway modeling would involve calculating the transition state energies for various possible reactions, such as nitration, halogenation, or acylation, to determine the most favorable reaction products.
Theoretical Prediction of Non-Linear Optical (NLO) Properties
Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. The structure of this compound, with its aromatic indole core and electron-donating methoxy groups, suggests it could possess NLO activity.
Theoretical predictions of NLO properties are typically performed using computational methods like DFT and time-dependent DFT (TD-DFT). The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO response of the molecule.
The presence of the electron-donating methoxy groups and the electron-withdrawing (via inductive effect) and polarizable bromine atom can create a significant intramolecular charge transfer character, which is a prerequisite for a large NLO response. Computational studies on similar indole derivatives have shown that the nature and position of substituents play a crucial role in tuning the NLO properties. For instance, a strong donor-acceptor pair across the π-system generally enhances the hyperpolarizability.
Table 2: Hypothetical Calculated NLO Properties of this compound
| Property | Calculated Value | Unit |
| Dipole Moment (μ) | 3.5 | Debye |
| Linear Polarizability (α) | 25.0 x 10⁻²⁴ | esu |
| First-Order Hyperpolarizability (β) | 15.0 x 10⁻³⁰ | esu |
Note: These values are hypothetical and serve to illustrate the expected output from a computational study on NLO properties. The actual values would be determined through rigorous quantum chemical calculations.
The theoretical investigation would also involve analyzing the electronic transitions that contribute most significantly to the hyperpolarizability. This is achieved through TD-DFT calculations, which provide information about the excited states of the molecule and the nature of the charge transfer upon excitation.
Conclusion and Future Research Perspectives
Summary of Key Research Findings
Research on 5-Bromo-4,7-dimethoxy-1H-indole has primarily centered on its synthesis and its utility as a versatile intermediate for creating more complex molecules. The introduction of a bromine atom at the 5-position of the indole (B1671886) ring is a strategic step that opens up avenues for a variety of chemical modifications. nih.gov This is particularly significant in the context of developing novel compounds with potential therapeutic applications, as halogenated indoles have shown a range of biological activities. researchgate.net
One of the key applications of this bromo-indole derivative is in transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. This enables the introduction of a wide array of functional groups, leading to the generation of diverse molecular scaffolds. researchgate.netnih.gov For instance, the Suzuki-Miyaura cross-coupling reaction has been successfully employed to introduce aryl and heteroaryl moieties at the 5-position of the indole ring, creating compounds with extended π-systems and potentially altered electronic properties. nih.gov
Emerging Avenues for Synthetic Exploration
While established methods for the synthesis of this compound exist, there is always a drive to develop more efficient, environmentally friendly, and versatile synthetic routes. Future research could focus on exploring novel catalytic systems for the bromination of the 4,7-dimethoxy-1H-indole precursor. The use of N-bromosuccinimide (NBS) is a common method for bromination, but investigating alternative brominating agents and reaction conditions could lead to higher yields and selectivity. nih.gov
Furthermore, the exploration of one-pot synthesis strategies, where multiple reaction steps are carried out in a single reaction vessel, could significantly streamline the production of this compound and its derivatives. This approach not only saves time and resources but also minimizes waste generation. mdpi.com Investigating alternative starting materials and synthetic pathways, such as those inspired by the Leimgruber–Batcho indole synthesis, could also provide new and efficient routes to this valuable building block. rsc.org
Potential for Advanced Derivatization and Functional Materials
The true potential of this compound lies in its capacity for derivatization. The bromine atom serves as a handle for a multitude of chemical transformations, allowing for the creation of a vast library of novel compounds. Beyond the well-established cross-coupling reactions, researchers can explore other transformations such as amination, cyanation, and alkoxylation reactions at the 5-position.
The resulting derivatives could be investigated for their potential applications in materials science. The indole nucleus, with its electron-rich nature, is a known component of organic electronic materials. By strategically modifying the 5-position of this compound with various functional groups, it may be possible to tune the electronic and photophysical properties of the resulting molecules. This could lead to the development of new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Directions for Further Computational and Mechanistic Studies
Computational chemistry offers a powerful tool for understanding the structure, properties, and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations can be employed to predict various molecular properties, including bond lengths, bond angles, and electronic distribution. acs.org Such studies can provide valuable insights into the molecule's reactivity and help in designing more efficient synthetic strategies.
Mechanistic studies, both experimental and computational, are crucial for understanding the intricacies of the reactions involving this compound. For example, a detailed investigation of the mechanism of cross-coupling reactions can help in optimizing reaction conditions and developing more effective catalysts. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are indispensable for characterizing the structure of this compound and its derivatives, providing a solid foundation for understanding their chemical behavior. nih.govmdpi.com Future computational work could also focus on modeling the interaction of this compound and its derivatives with biological targets, which could guide the design of new therapeutic agents. nih.gov
Q & A
Q. Q1. What are optimized synthetic routes for 5-Bromo-4,7-dimethoxy-1H-indole, and how can reaction conditions influence yield?
A1. The synthesis of brominated indole derivatives often employs Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, and describe protocols using PEG-400:DMF solvent systems with CuI catalysts, achieving ~50% yields. Key factors include:
- Solvent choice : Polar aprotic solvents like DMF enhance reaction rates by stabilizing intermediates.
- Catalyst loading : Excess CuI (2 equivalents in ) improves regioselectivity but may require post-reaction purification.
- Purification : Flash column chromatography with gradients of EtOAc:hexanes (70:30 to 100%) is critical for isolating pure products .
Q. Q2. How should researchers characterize this compound using spectroscopic methods?
A2. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard:
- 1H/13C NMR : Methoxy groups appear as singlets near δ 3.7–3.8 ppm, while bromine induces deshielding in aromatic protons (δ 6.8–7.2 ppm) .
- HRMS : Molecular ion peaks (e.g., m/z 427.0757 [M+H]+ in ) confirm molecular weight.
- TLC validation : Rf values (e.g., 0.30 in EtOAc:hexanes) monitor reaction progress .
Advanced Research Questions
Q. Q3. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
A3. Density Functional Theory (DFT) studies can model:
- Electrophilic substitution : Bromine at the 5-position directs further functionalization to the 3- or 6-positions due to electronic effects.
- Steric hindrance : Methoxy groups at 4 and 7 positions may limit accessibility for bulky reagents.
- Reference : Similar indole derivatives in (e.g., 5-Bromo-3-(methylthio)-1H-indole) show regioselectivity trends validated by DFT .
Q. Q4. What strategies resolve contradictions in crystallographic data for brominated indole derivatives?
A4. Use crystallography software (e.g., SHELXL, OLEX2) to address common issues:
- Disorder : Methoxy groups may exhibit rotational disorder; refine using restraints in SHELXL .
- Twinned data : For poorly diffracting crystals, SHELXE’s twin refinement tools () can resolve ambiguities.
- Validation : Cross-check with spectroscopic data (e.g., NMR chemical shifts vs. predicted bond lengths) .
Q. Q5. How do structural modifications (e.g., methoxy vs. methylthio groups) impact biological activity?
A5. Structure-Activity Relationship (SAR) studies require systematic variation:
- Electron-donating groups : Methoxy groups enhance solubility but reduce electrophilicity compared to methylthio ().
- Biological assays : Compare antioxidant activity (e.g., in ischemia models, as in ) or enzyme inhibition (e.g., TRAF2/TRAF6 studies in ).
- Key reference : highlights how diethylamino/hydroxypropyl groups in similar indoles improve bioavailability .
Q. Q6. What are best practices for handling discrepancies in synthetic yields or purity across studies?
A6. Methodological rigor is critical:
- Reproducibility : Document solvent drying (e.g., Na2SO4 in ) and catalyst activation steps.
- Purity metrics : Use orthogonal methods (HPLC, NMR integration) to verify >95% purity, as in .
- Data transparency : Adopt open-data frameworks (e.g., CCDC deposition in ) to enable cross-validation .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
